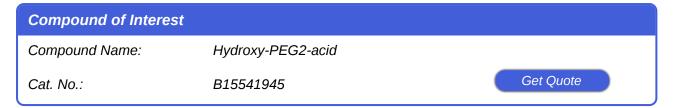


A Technical Guide to Hydroxy-PEG2-acid: Properties, Applications, and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hydroxy-PEG2-acid** (CAS Number: 1334286-77-9), a heterobifunctional linker critical in the advancement of targeted therapeutics. This document details its chemical properties, identifies key suppliers, and presents its primary applications in bioconjugation, with a focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Furthermore, it offers detailed experimental protocols and visual diagrams to support researchers in their drug development endeavors.

Core Properties of Hydroxy-PEG2-acid

Hydroxy-PEG2-acid, systematically named 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is a short-chain polyethylene glycol (PEG) derivative. Its structure features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, making it a valuable tool for covalently linking different molecules.



Property	Data	Source(s)
CAS Number	1334286-77-9	[1][2]
Molecular Formula	C7H14O5	[1]
Molecular Weight	178.18 g/mol	[1]
Appearance	Colorless Liquid	[3]
Purity	Typically ≥95%	[1][2]
Solubility	Soluble in Water, DMSO, DMF	[2]
Storage Conditions	-20°C for long-term storage	[2][3]

Key Suppliers

A variety of chemical suppliers offer **Hydroxy-PEG2-acid**, often with different purity grades and in various quantities. Researchers should consult the suppliers' websites for the most current information on availability and pricing.

Supplier	Product Name	Purity
BroadPharm	Hydroxy-PEG2-acid sodium salt	95%
CD Bioparticles	Hydroxy-PEG2-Acid	95%
PurePEG	Hydroxy-PEG2-Acid	Not specified
Sigma-Aldrich	Hydroxy-PEG2-acid	95%
Chem-Impex	Hydroxy-PEG2-acid	≥ 97%

Applications in Drug Development

The bifunctional nature of **Hydroxy-PEG2-acid** makes it a versatile linker in the field of bioconjugation. The terminal carboxylic acid can be activated to react with primary amines, such as those found on lysine residues of proteins, to form stable amide bonds. The hydroxyl group can be further modified for subsequent reactions. The short, hydrophilic PEG spacer



enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is crucial for the efficacy of a PROTAC, as it dictates the distance and orientation between the target protein and the E3 ligase.

Hydroxy-PEG2-acid can be used as a building block for PROTAC linkers. Its defined length and flexibility can be advantageous in optimizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). The hydrophilic nature of the PEG chain can also improve the solubility and cell permeability of the PROTAC molecule.

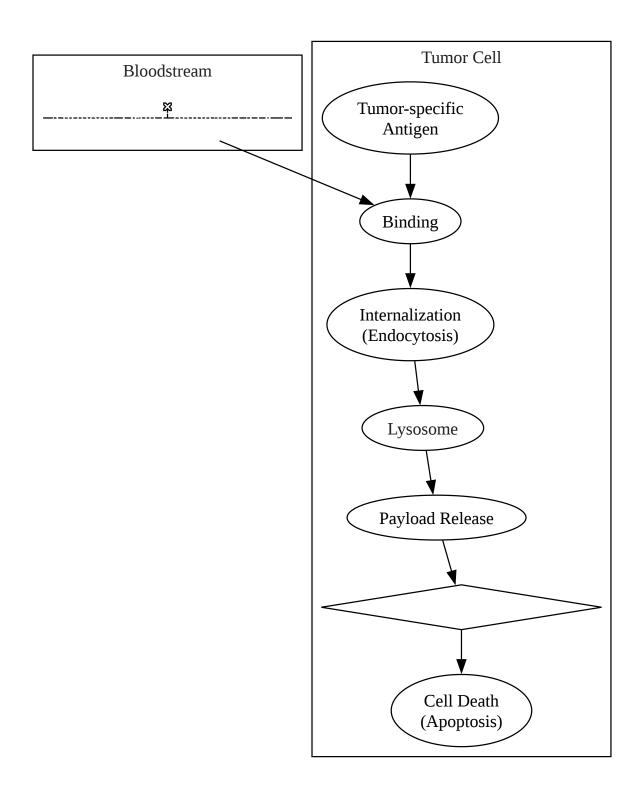
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Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The antibody directs the ADC to tumor cells expressing a specific antigen, where the payload is then released to kill the cancer cells.

Short-chain PEG linkers like **Hydroxy-PEG2-acid** are used in ADC development to connect the antibody and the cytotoxic drug. The use of a PEG linker can improve the solubility and stability of the ADC, reduce aggregation, and potentially lead to a better pharmacokinetic profile. The defined length of the linker is important for ensuring that the payload can be efficiently released at the target site.





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Experimental Protocols

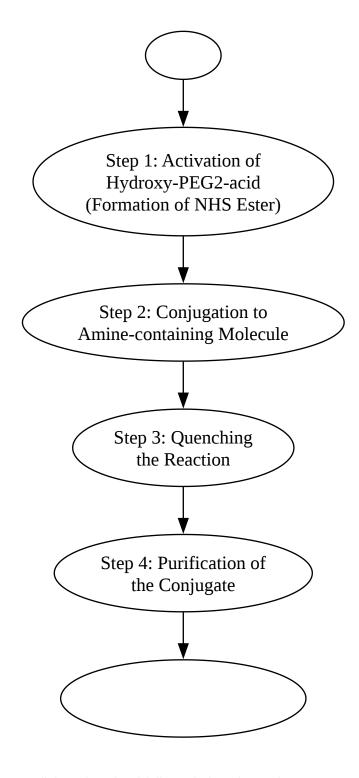


The following section provides a detailed, exemplary protocol for the conjugation of **Hydroxy-PEG2-acid** to a primary amine-containing molecule, a common step in the synthesis of PROTACs and ADCs. This protocol is based on established methods for similar PEG linkers and should be optimized for specific applications.

Amine-Reactive Conjugation via EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid group of **Hydroxy-PEG2-acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a molecule containing a primary amine.





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Materials:

- Hydroxy-PEG2-acid
- Amine-containing molecule (e.g., protein, peptide, or small molecule)



- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Protocol:

- Preparation of Reagents:
 - Equilibrate all reagents to room temperature before use.
 - Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. Do not store these solutions.
 - Dissolve Hydroxy-PEG2-acid in a minimal amount of anhydrous DMF or DMSO, and then dilute with Activation Buffer to the desired concentration.
 - Dissolve the amine-containing molecule in the Conjugation Buffer at a suitable concentration.
- Activation of Hydroxy-PEG2-acid:
 - In a reaction tube, mix the Hydroxy-PEG2-acid solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (Hydroxy-PEG2-acid:EDC:NHS).
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
 This step forms the amine-reactive NHS ester.



- Conjugation to the Amine-Containing Molecule:
 - Add the activated Hydroxy-PEG2-acid solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated PEG linker over the aminecontaining molecule is a common starting point for optimization.
 - Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification of the Conjugate:
 - Remove excess, unreacted PEG linker and byproducts using a suitable purification method. For proteins, dialysis or size-exclusion chromatography is often effective. For smaller molecules, preparative HPLC may be required.

Characterization:

The final conjugate should be characterized to confirm successful conjugation and to determine the degree of labeling. Techniques such as mass spectrometry (MALDI-TOF or ESI-MS), HPLC, and SDS-PAGE can be employed.

Conclusion

Hydroxy-PEG2-acid is a valuable and versatile tool for researchers in drug development. Its defined structure, bifunctional nature, and the beneficial properties of the PEG spacer make it an excellent choice for the synthesis of advanced therapeutics such as PROTACs and ADCs. The protocols and information provided in this guide are intended to serve as a starting point for the successful application of this important linker in innovative research.



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